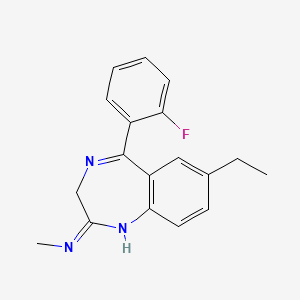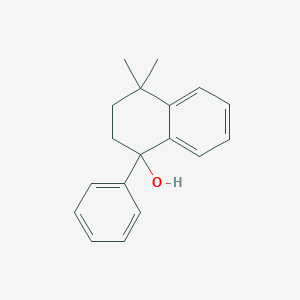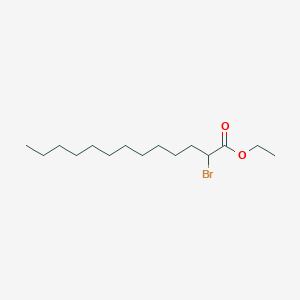![molecular formula C14H16ClNO B14610223 Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- CAS No. 57734-97-1](/img/structure/B14610223.png)
Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- is a complex organic compound known for its unique bicyclic structure. This compound is part of the quinuclidine family, which is characterized by a bicyclic framework containing nitrogen. The presence of the 2-chlorophenyl group adds to its chemical diversity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- typically involves the reaction of quinuclidinone with 2-chlorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the 2-chlorobenzoyl chloride, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted phenyl derivatives.
Applications De Recherche Scientifique
Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- involves its interaction with specific molecular targets. The compound is known to bind to muscarinic receptors, acting as a partial agonist. This interaction modulates the activity of these receptors, influencing various physiological processes. The pathways involved include the inhibition of acetylcholine binding, leading to altered neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Quinuclidinone: Another quinuclidine derivative with a similar bicyclic structure but lacking the 2-chlorophenyl group.
1-Azabicyclo[2.2.2]octan-3-yl acetate: A related compound with an acetate group instead of the methanone group.
Palonosetron: A compound with a similar bicyclic structure used as an antiemetic agent.
Uniqueness
Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain receptors and its potential as a therapeutic agent.
Propriétés
Numéro CAS |
57734-97-1 |
|---|---|
Formule moléculaire |
C14H16ClNO |
Poids moléculaire |
249.73 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C14H16ClNO/c15-13-4-2-1-3-11(13)14(17)12-9-16-7-5-10(12)6-8-16/h1-4,10,12H,5-9H2 |
Clé InChI |
RBCKMKXUBRKSRC-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(C2)C(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)





![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)



![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)
